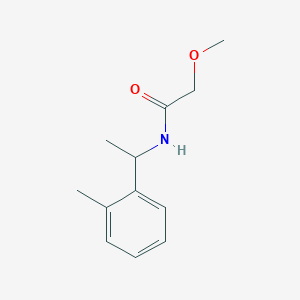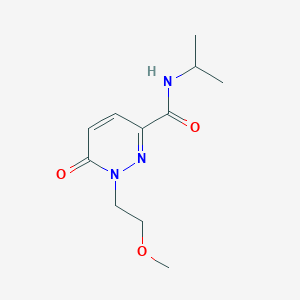
n-Benzoyl-n-propylglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Benzoyl-n-propylglycine is an organic compound with the molecular formula C12H15NO3 It is a derivative of glycine, where the amino group is substituted with a benzoyl group and a propyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-Benzoyl-n-propylglycine typically involves the reaction of glycine with benzoyl chloride and propylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Step 1: Glycine reacts with benzoyl chloride in the presence of a base to form n-Benzoylglycine.
Step 2: n-Benzoylglycine is then reacted with propylamine to form this compound.
The reaction conditions usually involve refluxing the reactants in an appropriate solvent, such as ethanol or methanol, for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to optimize the reaction conditions and improve yield. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
n-Benzoyl-n-propylglycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzoyl or propyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Benzoylpropionic acid.
Reduction: Benzylpropylglycine.
Substitution: Various substituted glycine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
n-Benzoyl-n-propylglycine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and as a probe for enzyme activity.
Medicine: Investigated for its potential anticonvulsant and neuroprotective properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of n-Benzoyl-n-propylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. In medicinal applications, it is believed to modulate neurotransmitter activity by enhancing inhibitory neurotransmission or inhibiting excitatory neurotransmission . The exact pathways and molecular targets are still under investigation, but it is known to affect the balance between excitatory and inhibitory signals in the nervous system.
Comparaison Avec Des Composés Similaires
Similar Compounds
n-Benzoylglycine: Lacks the propyl group, making it less lipophilic.
n-Propylglycine: Lacks the benzoyl group, affecting its reactivity and biological activity.
n-Benzoyl-n-methylglycine: Similar structure but with a methyl group instead of a propyl group.
Uniqueness
n-Benzoyl-n-propylglycine is unique due to the presence of both benzoyl and propyl groups, which confer specific chemical and biological properties. The combination of these groups enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C12H15NO3 |
|---|---|
Poids moléculaire |
221.25 g/mol |
Nom IUPAC |
2-[benzoyl(propyl)amino]acetic acid |
InChI |
InChI=1S/C12H15NO3/c1-2-8-13(9-11(14)15)12(16)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,14,15) |
Clé InChI |
RIORURLAGZJTAR-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CC(=O)O)C(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


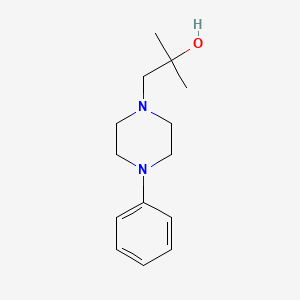
![n-(2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)cyclopropanecarboxamide](/img/structure/B14903655.png)
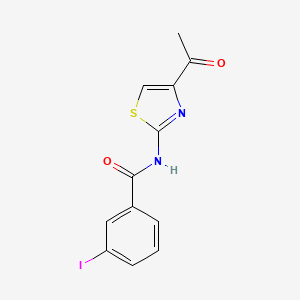
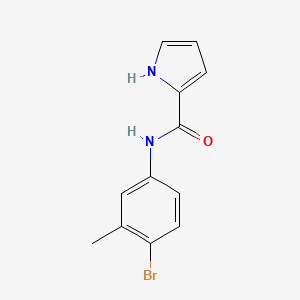

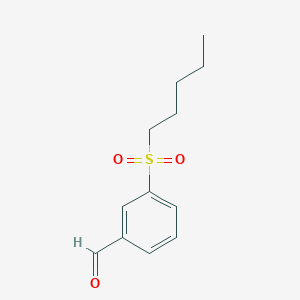
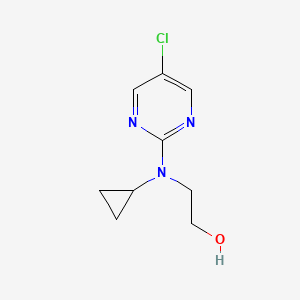
![n-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)butyramide](/img/structure/B14903678.png)
![((3aR,4R,6R,6aR)-6-Methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl benzoate](/img/structure/B14903686.png)
![(S)-tert-Butyl 3-ethyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B14903699.png)

